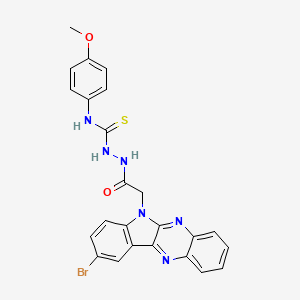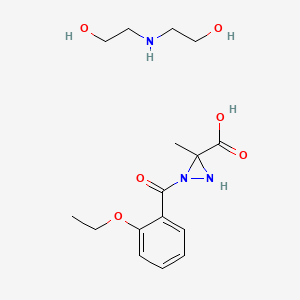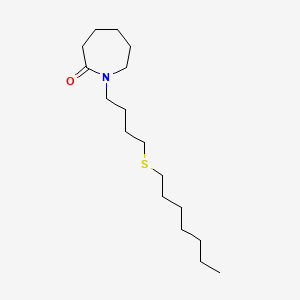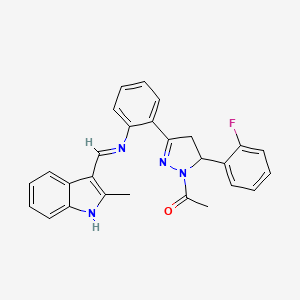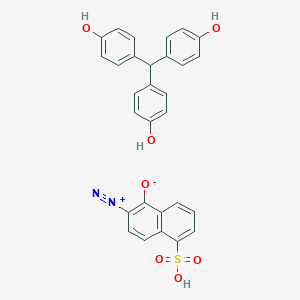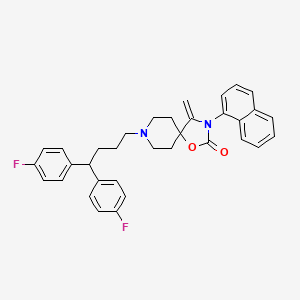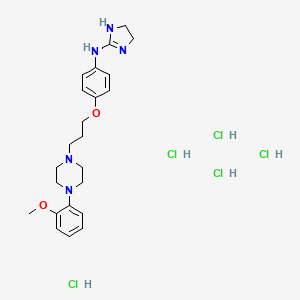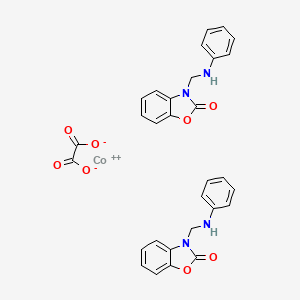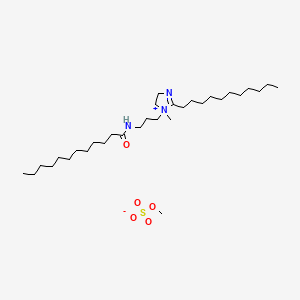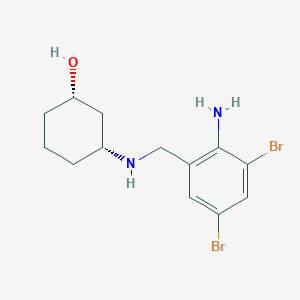
3-Hydroxydemethylbromhexine, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxydemethylbromhexine, cis- is a chemical compound with the molecular formula C13H18Br2N2O and a molecular weight of 378.103. It is a metabolite of bromhexine, a mucolytic agent used to decrease the viscosity of mucus in the airway, enhancing mucus clearance . This compound is characterized by its stereochemistry, having two defined stereocenters .
Preparation Methods
The synthesis of 3-Hydroxydemethylbromhexine, cis- involves the demethylation of bromhexine followed by hydroxylation. Industrial production methods may involve the use of catalytic processes to enhance yield and purity .
Chemical Reactions Analysis
3-Hydroxydemethylbromhexine, cis- undergoes various chemical reactions, including:
Major products formed from these reactions include ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hydroxydemethylbromhexine, cis- has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxydemethylbromhexine, cis- involves its interaction with mucus in the respiratory tract. It reduces the viscosity of mucus, facilitating its clearance from the airways . The compound activates the ciliary epithelium, enhancing mucociliary clearance and improving respiratory function .
Comparison with Similar Compounds
3-Hydroxydemethylbromhexine, cis- can be compared with other similar compounds such as:
Bromhexine: The parent compound, used as a mucolytic agent.
Ambroxol: Another metabolite of bromhexine, known for its mucolytic and expectorant properties.
N-acetylcysteine: A mucolytic agent used to treat respiratory conditions by breaking down mucus.
The uniqueness of 3-Hydroxydemethylbromhexine, cis- lies in its specific stereochemistry and its role as a metabolite of bromhexine, contributing to its pharmacological effects .
Properties
CAS No. |
18749-55-8 |
|---|---|
Molecular Formula |
C13H18Br2N2O |
Molecular Weight |
378.10 g/mol |
IUPAC Name |
(1S,3R)-3-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol |
InChI |
InChI=1S/C13H18Br2N2O/c14-9-4-8(13(16)12(15)5-9)7-17-10-2-1-3-11(18)6-10/h4-5,10-11,17-18H,1-3,6-7,16H2/t10-,11+/m1/s1 |
InChI Key |
ZZMWKUPIRQLVNP-MNOVXSKESA-N |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)O)NCC2=C(C(=CC(=C2)Br)Br)N |
Canonical SMILES |
C1CC(CC(C1)O)NCC2=C(C(=CC(=C2)Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



